molecular formula C11H17N5 B11738080 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738080
M. Wt: 219.29 g/mol
InChI Key: VOCSTNBJMKUOKK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a 1,3-dimethyl-1H-pyrazol-4-amine core linked via a methylene bridge to a 1-ethyl-1H-pyrazol-3-yl group. For instance, the hydrochloride salt of a fluoro-substituted analog (N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride) has been documented, suggesting possible salt-forming capabilities and enhanced solubility .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)7-12-11-8-15(3)13-9(11)2/h5-6,8,12H,4,7H2,1-3H3

InChI Key

VOCSTNBJMKUOKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of reduced pyrazole compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. Research indicates that compounds with similar structures to N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit cell proliferation in colorectal cancer models, showing promising results in reducing tumor growth .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the ability of the pyrazole ring to interact with bacterial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Case Study 1: Anticancer Activity Assessment

A study conducted on various pyrazole derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting that this compound could be further explored as a potential anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited strong inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Ethyl vs. Methyl Substituents
  • N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine : The ethyl group likely enhances hydrophobic interactions in biological systems, as seen in related compounds where longer alkyl chains improve target binding .
Fluorinated Analogs
  • The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water) .

Positional Isomerism and Functional Group Additions

Pyrazole Ring Modifications
  • 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid : Incorporation of a trifluoromethyl-pyrimidine ring enhances electronic diversity, with a molecular weight of 349.25 g/mol and logP ~2.6. This modification is associated with improved kinase inhibition in related molecules .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Replacing the methylene-linked pyrazole with a pyridinyl group alters π-π stacking interactions. Synthesis via Ullmann coupling yielded only 17.9%, indicating challenges in forming aryl-pyrazole bonds .
Acetamide Derivatives
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide : Positional isomerism (5-yl vs. 4-yl) reduces steric hindrance, enabling higher synthetic yields (70%) compared to 4-yl analogs. The acetamide group increases polarity (logP ~1.2) .

Physicochemical and Spectral Properties

  • ¹H NMR Shifts :
    • Pyrazole H-4 protons resonate at δ 5.95–6.75 ppm in DMSO-d₆, with deshielding observed in fluorinated analogs (δ 7.80 ppm for aryl protons) .
    • Methyl groups on pyrazole rings appear at δ 2.15–3.85 ppm, while ethyl groups show triplet/multiplet signals at δ 1.38–1.55 ppm .
  • LCMS/HPLC Data :
    • Purity exceeds 98% for derivatives like 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine, validated via HPLC .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the current understanding of its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
CAS Number[insert CAS number]

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.50Induction of apoptosis
A54926.00Inhibition of CDK2
HepG217.82Cytotoxic effects through apoptosis

Case Studies

  • Study on MDA-MB-231 Cells : This study evaluated the antiproliferative effects of the compound on breast cancer cells, demonstrating significant inhibition of cell growth at concentrations as low as 12.50 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Inhibition of A549 Lung Cancer Cells : The compound showed an IC50 value of 26 µM against A549 lung cancer cells, suggesting it may serve as a lead compound for further development in lung cancer therapies .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory activity. Pyrazole compounds are known to inhibit inflammatory pathways, including the NF-kB signaling pathway, which plays a pivotal role in mediating inflammatory responses.

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